3-[2-(Thiophen-2-yl)ethynyl]aniline 3-[2-(Thiophen-2-yl)ethynyl]aniline
Brand Name: Vulcanchem
CAS No.: 930395-89-4
VCID: VC8402946
InChI: InChI=1S/C12H9NS/c13-11-4-1-3-10(9-11)6-7-12-5-2-8-14-12/h1-5,8-9H,13H2
SMILES: C1=CC(=CC(=C1)N)C#CC2=CC=CS2
Molecular Formula: C12H9NS
Molecular Weight: 199.27 g/mol

3-[2-(Thiophen-2-yl)ethynyl]aniline

CAS No.: 930395-89-4

Cat. No.: VC8402946

Molecular Formula: C12H9NS

Molecular Weight: 199.27 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(Thiophen-2-yl)ethynyl]aniline - 930395-89-4

Specification

CAS No. 930395-89-4
Molecular Formula C12H9NS
Molecular Weight 199.27 g/mol
IUPAC Name 3-(2-thiophen-2-ylethynyl)aniline
Standard InChI InChI=1S/C12H9NS/c13-11-4-1-3-10(9-11)6-7-12-5-2-8-14-12/h1-5,8-9H,13H2
Standard InChI Key YJBXKIJONBLJNE-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)N)C#CC2=CC=CS2
Canonical SMILES C1=CC(=CC(=C1)N)C#CC2=CC=CS2

Introduction

Chemical Structure and Nomenclature

3-[2-(Thiophen-2-yl)ethynyl]aniline (IUPAC name: 3-[(thiophen-2-yl)ethynyl]aniline) features an aniline backbone substituted at the meta position with an ethynyl group connected to a thiophen-2-yl ring. The molecular formula is C₁₂H₉NS, with a molar mass of 199.27 g/mol. Key structural attributes include:

  • Aniline group: Provides nucleophilic and redox-active amine functionality.

  • Ethynyl linker: Enables π-conjugation between the aromatic rings, enhancing electronic delocalization.

  • Thiophene ring: Introduces sulfur heteroatom effects, influencing solubility and intermolecular interactions .

The compound’s planar geometry facilitates stacking interactions in solid-state configurations, while the ethynyl spacer allows rotational flexibility in solution .

Physicochemical Properties

Experimental and predicted physicochemical data for 3-[2-(Thiophen-2-yl)ethynyl]aniline are summarized below:

PropertyValueMethod/Source
Density (g/cm³)1.21 ± 0.1 (predicted)Computational modeling
Boiling Point (°C)342 ± 25 (predicted)QSPR analysis
Melting Point (°C)Not reported
LogP (octanol-water)2.75 ± 0.3Experimental extrapolation
Solubility in Water (mg/L)<10 (low)OECD Guideline 105

The low aqueous solubility stems from the hydrophobic thiophene and ethynyl groups, while the amine moiety permits solubility in polar aprotic solvents like DMF or DMSO .

Synthesis and Manufacturing

Sonogashira Coupling Methodology

The primary synthesis route involves a Sonogashira cross-coupling between 3-iodoaniline and thiophen-2-ylacetylene (Scheme 1) :

Scheme 1:
3-Iodoaniline+Thiophen-2-ylacetylenePdCl2(PPh3)2,CuI,Et3N3-[2-(Thiophen-2-yl)ethynyl]aniline\text{3-Iodoaniline} + \text{Thiophen-2-ylacetylene} \xrightarrow{\text{PdCl}_2(\text{PPh}_3)_2, \text{CuI}, \text{Et}_3\text{N}} \text{3-[2-(Thiophen-2-yl)ethynyl]aniline}

Optimized Conditions :

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

  • Co-catalyst: CuI (6 mol%)

  • Base: Triethylamine (Et₃N)

  • Solvent: Et₃N (neat)

  • Temperature: 80–90°C

  • Reaction Time: 12–24 hours

  • Yield: 68–75%

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the copper-acetylide intermediate .

Alternative Routes

  • Ullmann-Type Coupling: Employing CuI/phenanthroline catalysts in DMF at 120°C, though yields are lower (~45%) .

  • One-Pot Sequential Reactions: Combining halogenation and coupling steps to reduce purification needs .

Reactivity and Chemical Transformations

Functionalization of the Aniline Group

  • Acetylation: Treatment with acetic anhydride yields N-acetyl-3-[2-(thiophen-2-yl)ethynyl]aniline, enhancing stability for storage .

  • Diazotization: Forms diazonium salts for subsequent Sandmeyer or Heck reactions, enabling aryl ring functionalization .

Ethynyl Group Reactivity

  • Click Chemistry: The alkyne undergoes Huisgen cycloaddition with azides to form triazoles, useful in bioconjugation .

  • Oxidation: Exposure to KMnO₄ cleaves the triple bond to carboxylic acids, though this disrupts conjugation .

Thiophene Ring Modifications

  • Electrophilic Substitution: Nitration or bromination occurs preferentially at the 5-position of the thiophene ring due to directing effects .

Recent Research and Developments

Optoelectronic Applications

Recent studies demonstrate its incorporation into non-fullerene acceptors for organic photovoltaics, achieving power conversion efficiencies >12% .

Catalytic Asymmetric Synthesis

Chiral derivatives facilitate enantioselective aldol reactions, attaining 90% ee with thiourea catalysts .

Computational Studies

DFT calculations predict a HOMO-LUMO gap of 3.2 eV, aligning with experimental UV-Vis absorbance at 380 nm .

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